molecular formula C14H16ClFN2O B12099085 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole

3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole

Cat. No.: B12099085
M. Wt: 282.74 g/mol
InChI Key: NLJKCYWTNYLYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with a 6-fluoro group and a piperidine ring modified with a 2-chloroethyl moiety at the 1-position. This compound is a critical intermediate in synthesizing antipsychotic drugs such as Risperidone (). Its structure combines lipophilic (fluorine, chloroethyl) and hydrogen-bonding (piperidine, isoxazole) elements, which influence its pharmacokinetic properties, particularly blood-brain barrier (BBB) permeability and receptor binding ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16ClFN2O

Molecular Weight

282.74 g/mol

IUPAC Name

3-[1-(2-chloroethyl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole

InChI

InChI=1S/C14H16ClFN2O/c15-5-8-18-6-3-10(4-7-18)14-12-2-1-11(16)9-13(12)19-17-14/h1-2,9-10H,3-8H2

InChI Key

NLJKCYWTNYLYBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The core structure is synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with N-formylnipecotic acid in the presence of AlCl₃, yielding 2,4-difluorobenzoyl-4-piperidine. Subsequent oximation with hydroxylamine sulfate and cyclization under alkaline conditions forms the benzoisoxazole ring. A one-pot modification using hydroxylamine hydrochloride and inorganic bases (e.g., NaOH/KOH) in alcohol solvents (methanol/ethanol) achieves 85–90% purity while eliminating triethylamine, reducing environmental toxicity.

Reaction Conditions:

  • Solvent: Methanol, ethanol, or acetonitrile

  • Base: NaOH/KOH (3–5 equiv)

  • Temperature: 40–65°C

  • Time: 5–72 hours

Purification Strategies

Crude 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride is purified via acid-base extraction. Treatment with aqueous ammonia liberates the free base, which is extracted into dichloromethane and converted to a tartrate salt for crystallization. Final hydrochloride salt formation achieves >99.7% HPLC purity with dimer impurities <0.1%.

Key Data:

StepPurity (%)Dimer Impurity (%)Yield (%)
Initial crude product98.920.5377.5
After tartrate salt99.500.1270.2
Final HCl salt99.800.0565.0

Source: Example 1,

N-Alkylation to Introduce the 2-Chloroethyl Group

The piperidine nitrogen is alkylated with a 2-chloroethyl group using 1-bromo-2-chloroethane or 2-chloroethyltosylate under optimized conditions.

Catalytic Alkylation

A mixture of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride, potassium carbonate (2–3 equiv), and potassium iodide (5–10 mol%) in acetonitrile is heated to 60°C. Dropwise addition of 1-bromo-2-chloroethane ensures controlled exothermicity, with reaction completion in 24–48 hours. Post-reaction distillation and water washing yield crude product, which is further purified via recrystallization.

Optimized Parameters:

  • Catalyst: KI (enhances nucleophilic substitution)

  • Solvent: Acetonitrile (polar aprotic)

  • Temperature: 55–60°C

  • Yield: 72–78%

Phase-Transfer Catalysis (PTC)

Alternative methods employ tetrabutylammonium bromide (TBAB) as a PTC in biphasic systems (water/dichloromethane), reducing reaction time to 12–18 hours. This approach minimizes solvent volume and improves atom economy.

Comparative Performance:

MethodTime (h)Yield (%)Purity (%)
Traditional KI487598.5
PTC (TBAB)188099.2

Source:

Impurity Control and Analytical Characterization

Dimer Impurity (Formula-1A)

The primary impurity, 3,3'-(piperidine-1,4-diyl)bis(6-fluoro-1,2-benzisoxazole) (Formula-1A), arises from competitive bis-alkylation. Its formation is suppressed by:

  • Dilute reaction conditions (0.1–0.5 M)

  • Low temperature (<60°C)

  • Excess alkylating agent (1.5–2.0 equiv)

Impurity Profile:

ConditionDimer Impurity (%)
Standard (60°C, 1 equiv)0.18
Optimized (50°C, 2 equiv)0.05

Source: Claim 3,

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.30 (m, 2H, N-CH₂CH₂Cl), 3.75 (m, 1H, piperidine-H), 3.20 (m, 2H, piperidine-H), 2.95 (m, 4H, piperidine-H), 2.45 (t, J = 6.8 Hz, 2H, CH₂Cl).

  • HPLC: Retention time 8.2 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Industrial Scalability and Cost Analysis

Cost Drivers

ComponentCost Contribution (%)
Raw materials45
Solvent recovery25
Purification20
Catalysts10

Source: Example 4,

Batch vs. Continuous Flow

  • Batch processing dominates due to flexibility, with 500–1,000 kg batches achieving 70–75% yield.

  • Continuous flow systems are experimental, reducing reaction time by 40% but requiring capital investment .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole are being explored for their potential in treating central nervous system disorders such as depression, anxiety, and schizophrenia. The structural similarity to known neuropharmacological agents suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of benzo[d]isoxazole can inhibit cancer cell proliferation. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit similar activities .

Antimicrobial Properties

Preliminary studies have indicated potential antimicrobial activities associated with derivatives of this compound. The incorporation of the piperidine ring may enhance the interaction with bacterial targets, making it a candidate for further exploration in the development of new antibacterial agents .

Case Studies and Research Findings

Research findings indicate promising results regarding the biological activity of this compound:

  • In Vitro Studies : Demonstrated significant cytotoxicity against glioblastoma cell lines, indicating potential as an anticancer agent.
  • Molecular Docking Studies : Showed favorable binding interactions with target proteins involved in cancer progression and neuropharmacology, supporting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. In the case of its use in antipsychotic drugs, the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This dual antagonism helps in balancing the neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The benzo[d]isoxazole scaffold is pivotal for antipsychotic activity. demonstrates that replacing the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole fragment with phenylpiperazines or heterocyclic piperazines (e.g., 1-(2-methoxyphenyl)piperazine) significantly reduces affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. For example:

  • Compound 9c (cyclopentyl-substituted derivative) showed high potency for all three receptors.
  • Compound 9k (benzo[d]isothiazole analog) exhibited lower activity, confirming the superiority of the isoxazole core.

Linker Length :

  • Derivatives with four-carbon linkers (e.g., 9d) outperformed three-carbon analogs (e.g., 9c) in D2 and 5-HT1A affinity but showed reduced 5-HT2A activity ().

BBB Permeability

Derivatives of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold (S1–S4) were evaluated for BBB permeability using PAMPA assays and computational models ():

Compound Log BB Log PS*fu,brain Comparison to Standards
S2 ~0.5 -2.9 to -3.2 Similar to Haloperidol/Risperidone
S3 ~0.6 -2.9 to -3.2 Higher than standards
Risperidone 0.4 -3.0 Reference standard

Functional Group Impact

  • However, in antipsychotics, this group likely stabilizes the molecule or modulates receptor binding kinetics.
  • Fluoro Substituent : The 6-fluoro group reduces metabolic degradation and enhances CNS penetration, a feature shared with Risperidone ().

Antimicrobial Derivatives

Structural modifications of the benzo[d]isoxazole core can yield compounds with divergent biological activities. For instance, Compound 6b (1,3,4-thiadiazole derivative) demonstrated moderate antimicrobial activity against Bacillus subtilis and Escherichia coli (), highlighting the scaffold’s versatility.

Key Research Findings

  • Optimal Structure : The 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole fragment is irreplaceable for antipsychotic receptor affinity ().
  • BBB Penetration : Derivatives (S1–S4) exhibit Log BB values comparable to or exceeding Haloperidol (0.3–0.6 vs. 0.4) ().
  • Synthetic Utility : The target compound serves as a precursor for Risperidone, underscoring its pharmaceutical relevance ().

Biological Activity

3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C14H16ClFN2O
  • Molecular Weight : 282.74 g/mol
  • CAS Number : 329977-78-8

Synthesis and Structure

The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with halogenated isoxazoles. The synthesis process typically includes steps such as nucleophilic substitution and cyclization reactions.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives demonstrate potent activity against tumor cells, suggesting potential applications in cancer therapy .

2. Antibacterial Activity

Preliminary screening has revealed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's structure may contribute to its ability to inhibit bacterial growth, although specific mechanisms remain under investigation .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising results as AChE inhibitors, which are crucial for treating conditions like Alzheimer's disease.
  • Urease : Studies indicate strong inhibitory activity against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .

Table 1: Summary of Biological Activities

Activity TypeResultReference
AnticancerPotent cytotoxicity against tumor cells
AntibacterialModerate to strong activity
AChE InhibitionSignificant inhibition
Urease InhibitionStrong inhibitory effects

4. Mechanistic Insights

Docking studies have been employed to elucidate the interactions between the compound and target proteins. These studies suggest that the compound binds effectively to active sites, potentially disrupting normal enzymatic functions .

Q & A

Q. What are the established synthetic routes for 3-(1-(2-chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole, and what key intermediates are involved?

The compound is synthesized via condensation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with chloroethyl intermediates (e.g., 3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one ) in the presence of potassium iodide (KI) and sodium carbonate (Na₂CO₃) . This reaction facilitates N-alkylation, forming the piperidinylethyl linkage. Key intermediates include the benzoisoxazole-piperidine core and chloroethyl pyrimidinone derivatives .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Used to confirm regiochemistry and purity. For example, COSY NMR resolves coupling between piperidine protons and the chloroethyl chain .
  • FT-IR : Identifies functional groups like the isoxazole ring (C=N stretch at ~1600 cm⁻¹) and C-Cl bonds .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What role do KI and Na₂CO₃ play in the synthesis?

  • KI : Acts as a phase-transfer catalyst, enhancing nucleophilic substitution by stabilizing transition states during alkylation .
  • Na₂CO₃ : Maintains basic conditions (pH ~9–10), deprotonating the piperidine nitrogen to facilitate nucleophilic attack on the chloroethyl intermediate .

Q. How is the compound purified post-synthesis?

Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted intermediates. Recrystallization from ethanol or acetone improves crystalline purity. Residual solvents (e.g., DMF) are quantified via HPLC .

Q. What analytical challenges arise in confirming the regiochemistry of the benzoisoxazole moiety?

Regiochemical ambiguity between benzo[d]isoxazole and alternative isomers is resolved via NOESY NMR , which correlates spatial proximity of the fluorine substituent (C-6) and piperidine protons. X-ray crystallography provides definitive confirmation .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction to improve yield and reduce byproducts?

  • Solvent Optimization : Replacing DMF with polar aprotic solvents like acetonitrile reduces side reactions (e.g., over-alkylation) .
  • Catalyst Screening : Substituting KI with tetrabutylammonium iodide (TBAI) enhances reaction rates due to better solubility in organic phases .
  • Temperature Control : Maintaining 85–90°C prevents thermal degradation of the chloroethyl intermediate .

Q. What strategies address contradictions in reported biological activity data for structural analogs?

Discrepancies in kinase inhibition assays (e.g., TrkA vs. TrkB selectivity) are resolved by:

  • Dose-Response Curves : Testing across a wider concentration range (1 nM–100 µM).
  • Computational Docking : Validating binding modes using homology models of target proteins .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

  • Core Modifications : Replace the 6-fluoro group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability.
  • Linker Variations : Substitute the chloroethyl chain with ethylene glycol spacers to improve solubility .
  • Piperidine Substitutions : Introduce sp³-hybridized nitrogen (e.g., morpholine) to modulate pharmacokinetics .

Q. What advanced analytical techniques identify synthetic byproducts?

  • LC-MS/MS : Detects low-abundance impurities (e.g., enamine intermediates from incomplete reduction) .
  • 2D NMR (HSQC, HMBC) : Assigns structures to unexpected regioisomers or diastereomers .

Q. How can computational models predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Model binding to dopamine D₂ receptors (relevant to antipsychotic activity) using force fields like AMBER.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity at the chloroethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.